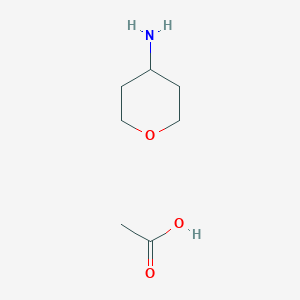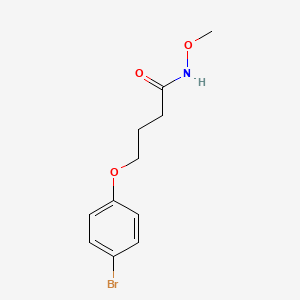
4-(4-bromophenoxy)-N-methoxybutanamide
Vue d'ensemble
Description
4-(4-Bromophenoxy)-N-methoxybutanamide (4-BPMA) is a novel small molecule belonging to the 4-aryloxy-N-methoxybutanamides family. It is a synthetic derivative of the naturally occurring phenoxyacetic acid, and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-BPMA has been studied extensively in the laboratory setting and has been found to be a promising candidate for the development of new therapeutic agents.
Applications De Recherche Scientifique
Synthesis for Environmental and Biological Studies
- A study focused on synthesizing a range of differently branched nonylphenol isomers, including derivatives of bromophenols, for biological and environmental studies. This synthesis aimed to address the isomer-specific behavior of nonylphenols, which are considered priority hazardous substances due to their endocrine-disrupting capabilities (Boehme et al., 2010).
Antibacterial and Anticancer Activities
Research on the marine red alga Rhodomela confervoides led to the isolation of bromophenols with moderate antibacterial activity. These findings suggest potential applications of bromophenols in developing new antibacterial agents (Xu et al., 2003).
Another study identified novel bromophenol derivatives from Rhodomela confervoides that exhibited moderate anticancer activity, highlighting the potential of bromophenols in cancer treatment research (Zhao et al., 2004).
Carbonic Anhydrase Inhibitory Properties
- Novel bromophenols and their derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II. Some synthesized bromophenols showed effective inhibitory activity, indicating their potential use in treating diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant and Radical Scavenging Activities
- Investigations into bromophenols from Rhodomela confervoides revealed potent scavenging activity against DPPH radicals, suggesting their application as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Electrochemical Degradation Studies
- A study on the electrochemical degradation of 4-bromophenol examined the degradation intermediates, kinetics, and toxicity evolution, aiming to improve water treatment processes. This research highlights the importance of understanding the environmental impact and degradation pathways of bromophenol derivatives (Xu et al., 2018).
Propriétés
IUPAC Name |
4-(4-bromophenoxy)-N-methoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-13-11(14)3-2-8-16-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHZHDQOVZILLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenoxy)-N-methoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




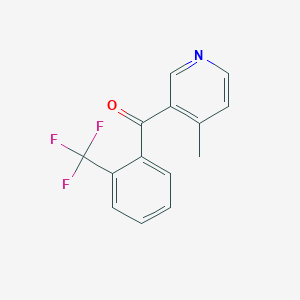
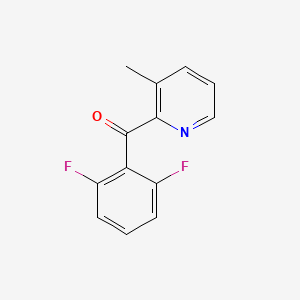

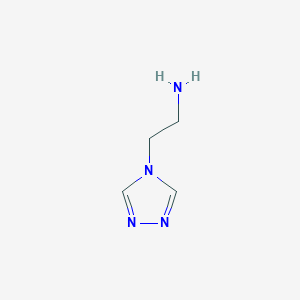
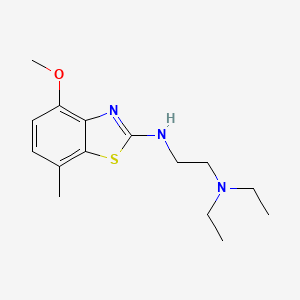
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)


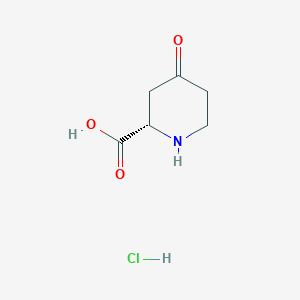
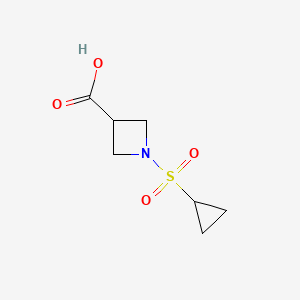
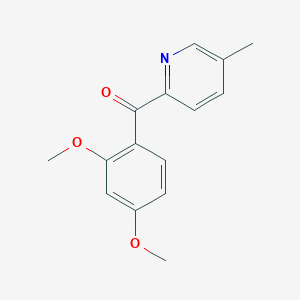
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
